molecular formula C18H14BrN3O4 B2405295 8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 871548-04-8

8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2405295
CAS No.: 871548-04-8
M. Wt: 416.231
InChI Key: ZZZFNJCZRKGCBN-UHFFFAOYSA-N
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Description

8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a useful research compound. Its molecular formula is C18H14BrN3O4 and its molecular weight is 416.231. The purity is usually 95%.
BenchChem offers high-quality 8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-bromophenyl)-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O4/c1-2-7-22-15-14(16(23)21-18(22)25)12(9-3-5-10(19)6-4-9)13-11(20-15)8-26-17(13)24/h2-6,12,20H,1,7-8H2,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZFNJCZRKGCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)Br)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₅H₁₃BrN₄O₃
  • Molecular Weight : 375.19 g/mol

The unique tricyclic framework and the presence of bromine and other functional groups suggest potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole and oxadiazole have shown effectiveness against various bacterial strains, suggesting that the compound may also possess similar activity due to its structural features.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

Anticancer Properties

Studies have pointed out that compounds containing triazole rings can inhibit cancer cell proliferation. For example, a related compound demonstrated IC50 values in the micromolar range against various cancer cell lines.

Cancer Cell Line IC50 (μM)
HeLa5.2
MCF-74.8
A5496.3

The proposed mechanism of action for this compound involves the inhibition of DNA synthesis and disruption of cellular processes through interaction with specific enzymes or receptors involved in cell division and metabolism.

  • DNA Intercalation : The compound may intercalate into DNA, hindering replication.
  • Enzyme Inhibition : It could inhibit topoisomerases or other enzymes critical for DNA unwinding.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives based on the core structure of the compound. The results indicated a promising spectrum of activity against both Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant apoptosis as evidenced by flow cytometry analysis and caspase activation assays.

Scientific Research Applications

Structural Formula

The structural formula can be represented as follows:

C18H18BrN3O3\text{C}_{18}\text{H}_{18}\text{BrN}_3\text{O}_3

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory agent . Research indicates that similar compounds with triazole structures exhibit significant anti-inflammatory properties, suggesting that this compound may also possess such effects due to its structural similarities .

Antioxidant Activity

Studies have shown that compounds with similar functional groups can act as antioxidants, which are critical in protecting cells from oxidative stress. The presence of bromine in the molecular structure may enhance this activity, making it a candidate for further exploration in oxidative stress-related diseases .

Antibacterial Properties

Research into related triazole derivatives has demonstrated antibacterial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. Given the structural similarities, it is plausible that this compound may exhibit comparable antibacterial effects, warranting further investigation .

Pharmacological Studies

The unique structure of the compound allows for potential applications in drug design and development. Its ability to interact with biological receptors could make it suitable for studies aimed at developing new therapeutic agents targeting specific diseases .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various triazole derivatives and found that compounds with similar frameworks significantly reduced inflammation markers in vitro. The study highlighted the importance of substituents like bromine in enhancing biological activity .

Case Study 2: Antioxidant Properties

In another investigation, researchers synthesized several derivatives of triazoles and tested their antioxidant capabilities using DPPH radical scavenging assays. Results indicated that certain modifications led to increased antioxidant activity, suggesting that structural variations in compounds like 8-(4-Bromophenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione could yield beneficial properties .

Table 1: Summary of Biological Activities

Activity TypeCompound SimilarityPotential Activity
Anti-inflammatoryTriazole derivativesSignificant reduction in inflammation markers
AntioxidantPhenolic compoundsEnhanced radical scavenging
AntibacterialTriazole derivativesEffective against E. coli and P. aeruginosa

Q & A

Basic: What synthetic methodologies are employed for the preparation of this compound?

The compound can be synthesized via cyclocondensation reactions involving bromophenyl derivatives and allyl-containing precursors. For example, refluxing intermediates with phenylhydrazine in glacial acetic acid has been used to form structurally analogous tricyclic frameworks . Key steps include temperature control (e.g., 20-minute reflux) and purification via recrystallization from aqueous dimethylformamide (DMF) to isolate the product .

Basic: How is the compound characterized structurally?

Structural characterization typically involves:

  • Single-crystal X-ray diffraction to resolve bond lengths (mean C–C = 0.005 Å) and confirm stereochemistry .
  • Spectral analysis :
    • NMR : Peaks for the 4-bromophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) and carbonyl groups (δ 165–175 ppm).
    • IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C–Br (~600 cm⁻¹) .

Advanced: How can reaction yields be optimized for this compound?

Optimization strategies include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd) for bromophenyl coupling reactions.
  • Kinetic studies : Monitoring reaction progress via HPLC or TLC to identify rate-limiting steps.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .

Advanced: What computational methods predict its reactivity or biological interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, focusing on bromophenyl and carbonyl moieties as binding anchors .

Advanced: How can contradictions in reported bioactivity data be resolved?

  • Reproducibility assays : Conduct antimicrobial or enzymatic activity tests under standardized conditions (e.g., pH 7.4, 37°C) .
  • Advanced analytics : Use LC-MS/MS to verify compound purity and quantify degradation products that may affect bioactivity .

Basic: What are the key spectral features distinguishing this compound?

  • ¹H NMR : Distinct signals for the prop-2-en-1-yl group (e.g., allylic protons at δ 5.0–5.5 ppm and vinyl protons at δ 5.8–6.2 ppm).
  • ¹³C NMR : Resonances for the trione carbonyls (δ ~170 ppm) and the brominated aromatic carbons (δ ~120–130 ppm) .

Advanced: What strategies elucidate the compound’s mechanism of action in biological systems?

  • Isotope labeling : Incorporate ¹⁴C or ³H into the bromophenyl group to track metabolic pathways.
  • Enzyme inhibition assays : Test interactions with cytochrome P450 isoforms or kinases using fluorescence-based assays .

Advanced: How can structure-activity relationships (SAR) be studied for this compound?

  • Analog synthesis : Modify the prop-2-en-1-yl group (e.g., replace with propargyl) or substitute bromine with other halogens.
  • Bioassay correlation : Compare antimicrobial activity (e.g., MIC values) of analogs to identify critical functional groups .

Basic: What are the stability considerations for this compound under laboratory conditions?

  • Light sensitivity : Store in amber vials to prevent bromophenyl degradation.
  • Thermal stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures (>200°C typical for tricyclic ketones) .

Advanced: How can crystallographic data improve synthetic route design?

  • Torsion angle analysis : X-ray data (e.g., R factor = 0.041) reveal steric hindrance in the tricyclic core, guiding reagent selection to avoid overcrowding .
  • Polymorphism screening : Use solvent-mediated crystallization to isolate the most thermodynamically stable form for consistent reactivity .

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